(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-
Description
This compound is a biflavonoid derivative characterized by two 2H-1-benzopyran (chromene) cores linked at the 3,8'-positions, forming a dimeric structure. Each benzopyran unit bears hydroxyl groups at the 5,7-positions and a 4-hydroxyphenyl substituent at the 2-position. The stereochemistry is defined as (2S,2'S,3R), which critically influences its biological activity and molecular interactions .
Properties
IUPAC Name |
(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIKUWMKSYEII-DETITRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172970 | |
| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19360-72-6 | |
| Record name | Biflavanone GB-1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19360-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione , also known as 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)- , is a flavonoid derivative with notable biological activities. Its molecular formula is , and it has been identified in natural sources such as Garcinia kola . This article explores its biological activity, particularly its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions.
The anticancer effects of (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione have been attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on the growth of cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Cell Cycle Arrest : This compound can induce cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing further proliferation.
Case Studies
A study evaluated the cytotoxicity of this compound against esophageal cancer cell lines KYSE70 and KYSE150 . The findings are summarized in the following table:
| Compound | Cell Line | Concentration (µg/mL) | IC50 (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|---|
| (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione | KYSE70 | 20 | 1.463 | >99 |
| (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione | KYSE150 | 20 | 0.655 | >99 |
These results indicate that the compound effectively inhibits cancer cell growth with IC50 values indicating high potency.
Antioxidant Properties
The antioxidant activity is significant for its potential therapeutic applications. The compound's ability to scavenge free radicals contributes to reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
Recent studies have suggested that this compound may provide neuroprotective benefits by modulating pathways involved in neurodegeneration. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease.
Scientific Research Applications
Antioxidant Activity
GB-1a exhibits potent antioxidant properties due to its ability to scavenge free radicals. Research indicates that flavonoids, including this compound, can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .
Anti-inflammatory Effects
Studies have demonstrated that GB-1a can inhibit inflammatory pathways. Its structure allows it to modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This makes it a candidate for developing anti-inflammatory therapeutics.
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer effects. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Neuroprotective Properties
Research suggests that GB-1a may provide neuroprotective benefits by reducing neuroinflammation and oxidative damage in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's .
Cardiovascular Health
The flavonoid's ability to improve endothelial function and reduce lipid peroxidation suggests potential applications in cardiovascular health. It may help in preventing atherosclerosis and other cardiovascular diseases by improving vascular health .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of GB-1a using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls, confirming its efficacy as an antioxidant agent .
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that GB-1a significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions .
Case Study 3: Anticancer Properties
Research involving GB-1a on human breast cancer cell lines showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of biflavonoids and coumarin dimers. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications :
Substituent Effects :
- The target compound’s bis(4-hydroxyphenyl) groups enhance its antioxidant capacity by donating hydrogen atoms to neutralize free radicals, as seen in Fe²⁺-dependent oxidation assays . In contrast, methoxy-substituted analogs (e.g., 4-methoxyphenyl derivatives) exhibit reduced solubility and lower radical scavenging efficiency due to decreased polarity .
- Methyl groups in Nigerone diminish bioactivity by sterically hindering interactions with enzymes or receptors .
Stereochemical Influence :
- The (2S,2'S,3R) configuration of the target compound likely optimizes binding to cellular targets, such as oxidoreductases, compared to the (2R,2'S,3S,3'R) isomer (iso-Chamaejasmin), which shows divergent antiviral activity .
Toxicity Profiles :
Research Findings on Antioxidant Activity
The target compound’s 5,5',7,7'-tetrahydroxy groups are critical for its antiradical activity, as demonstrated in Fe²⁺-mediated adrenaline oxidation models. Key findings include:
- IC₅₀ Comparison: The target compound shows an IC₅₀ of 12.3 μM, outperforming methoxy-substituted analogs (IC₅₀ > 50 μM) but underperforming simpler phenolic derivatives like quercetin (IC₅₀ = 5.8 μM) .
- Mechanism : Hydroxyl groups chelate metal ions (e.g., Fe²⁺), preventing Fenton reaction-driven radical formation, while the bis(4-hydroxyphenyl) moieties stabilize radical intermediates via resonance .
Preparation Methods
Monomeric Benzopyran Subunit Synthesis
The preparation of GB-1a begins with the synthesis of its monomeric units. A widely adopted approach involves the base-mediated reaction of phenol derivatives with γ-butyrolactone compounds, followed by acid-catalyzed cyclization. For example, para-fluorophenol reacts with 2-bromo-γ-butyrolactone in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to yield an intermediate, which undergoes ZnCl₂-catalyzed ring closure to form 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives .
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | NaH, 2-bromo-γ-butyrolactone | DMF | 0°C → ambient | 52% |
| Cyclization | ZnCl₂ | Toluene | Reflux | 76% |
This method emphasizes cost-effectiveness and scalability, avoiding heavy metals like silver nitrate . Substitution patterns on the phenol ring (e.g., fluorine, chlorine) influence reactivity and regioselectivity, necessitating precise control over ortho/para positioning .
Oxidative Coupling of Flavanone Precursors
The biflavonoid backbone of GB-1a is constructed via oxidative coupling of two flavanone units. Patent CN106518827B discloses a metal-free protocol using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol, enabling intramolecular C(sp²)–H functionalization to form the C–O bond between monomers. For instance, 2-hydroxy-4,6-dimethoxyacetophenone and 4-isopropoxybenzaldehyde undergo condensation, followed by oxidative cyclization with I₂/TBHP/NaN₃ to yield biflavonoid frameworks .
Optimized Oxidative Coupling Conditions:
-
Catalyst System: I₂ (0.2 equiv), TBHP (2 equiv), NaN₃ (0.1 equiv)
-
Solvent: Ethanol
-
Temperature: 80°C, 12 hours
Post-Functionalization and Demethylation
GB-1a’s hydroxyl groups are often protected as methoxy or acetyl derivatives during synthesis. Final deprotection steps employ acidic or basic conditions. For example, boron tribromide (BBr₃) in dichloromethane selectively cleaves methyl ethers at −78°C, while acetic acid/water mixtures hydrolyze acetyl groups under milder conditions .
Deprotection Protocol:
| Protecting Group | Reagent | Conditions | Yield |
|---|---|---|---|
| Methoxy | BBr₃ (1.2 equiv) | DCM, −78°C, 2h | 90% |
| Acetyl | AcOH/H₂O (3:1) | 50°C, 4h | 88% |
The (2S,2'S,3R) configuration of GB-1a is critical for its bioactivity. While none of the cited sources explicitly address asymmetric synthesis, chiral HPLC or enzymatic resolution may isolate enantiomers post-synthesis. Patent US6399654B1 alludes to chromatographic purification using silica gel or Sephadex LH-20, with final recrystallization from methanol/water mixtures enhancing purity .
Purification Metrics:
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for GB-1a synthesis:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Monomer Coupling | Scalable, avoids metals | Requires post-deprotection | 52–85% |
| Direct Oxidative Cyclization | Fewer steps, green conditions | Stereochemical ambiguity | 68–75% |
The monomer coupling route offers better control over substitution patterns, whereas oxidative cyclization simplifies the workflow.
Industrial-Scale Considerations
Large-scale production prioritizes cost and safety. Patent US20130267717A1 highlights the replacement of acetonitrile with isopropanol/water mixtures for crystallization, reducing environmental impact . Similarly, substituting silver nitrate with ZnCl₂ in cyclization steps minimizes heavy metal residues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved during synthesis?
- Methodological Answer :
- Step 1 : Start with a base-mediated cyclization of 2-carboxy benzaldehyde and brominated ketones under reflux conditions (e.g., using K₂CO₃ in ethyl methyl ketone) .
- Step 2 : Employ chiral catalysts or enantioselective reagents to control stereochemistry at the (2S,2'S,3R) positions.
- Step 3 : Purify intermediates via column chromatography and verify stereochemical purity using chiral HPLC or circular dichroism (CD) spectroscopy.
- Key Challenges : Competing side reactions (e.g., racemization) require strict temperature control and inert atmospheres .
Q. What spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR with DEPT and COSY experiments to assign hydroxyl and aromatic proton environments .
- X-ray Crystallography : Resolve absolute configuration at stereocenters; suitable for crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₈H₂₀O₁₀) and fragmentation patterns .
Q. What safety precautions are essential during laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (OSHA respiratory protection guidelines) .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation with SDS documentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Step 1 : Validate compound purity (>95%) via HPLC and LC-MS to rule out impurities influencing results .
- Step 2 : Use standardized in vitro assays (e.g., DPPH/ABTS for antioxidants) under controlled pH and temperature .
- Step 3 : Compare dose-response curves across cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific mechanisms .
- Theoretical Framework : Link bioactivity to redox potential using density functional theory (DFT) calculations .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Lab-Scale Setup : Conduct OECD 301 biodegradability tests under aerobic/anaerobic conditions to assess persistence .
- Field Studies : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .
- Data Integration : Apply fugacity models to predict distribution in air, water, and soil compartments .
Q. How can advanced spectroscopic techniques resolve stereochemical instability in aqueous solutions?
- Methodological Answer :
- Dynamic NMR : Monitor conformational changes at varying temperatures (e.g., 25–60°C) to detect equilibrium shifts .
- Time-Resolved Fluorescence : Track hydroxyl group interactions with solvent molecules (e.g., H-bonding networks) .
- Computational Modeling : Perform molecular dynamics simulations to predict solvation effects on stereochemistry .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Cause 1 : Polymorphism (e.g., amorphous vs. crystalline forms).
- Solution : Characterize via differential scanning calorimetry (DSC) and PXRD .
- Cause 2 : Solvent impurities (e.g., residual THF in crystallization).
- Solution : Use Karl Fischer titration for water content analysis .
Methodological Frameworks
Q. What theoretical frameworks guide the study of structure-activity relationships (SAR)?
- Methodological Answer :
- Framework 1 : Hansch analysis to correlate substituent hydrophobicity with bioactivity .
- Framework 2 : Molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
